N-(4,5-diphenyl-1,3-thiazol-2-yl)-2,4-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-(4,5-diphenyl-1,3-thiazol-2-yl)-2,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O3S/c1-28-18-13-14-19(20(15-18)29-2)23(27)26-24-25-21(16-9-5-3-6-10-16)22(30-24)17-11-7-4-8-12-17/h3-15H,1-2H3,(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVKZYGNHKWFJNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=NC(=C(S2)C3=CC=CC=C3)C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-diphenyl-1,3-thiazol-2-yl)-2,4-dimethoxybenzamide typically involves the condensation of 4,5-diphenyl-1,3-thiazole-2-amine with 2,4-dimethoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4,5-diphenyl-1,3-thiazol-2-yl)-2,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
N-(4,5-diphenyl-1,3-thiazol-2-yl)-2,4-dimethoxybenzamide has been explored in various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of N-(4,5-diphenyl-1,3-thiazol-2-yl)-2,4-dimethoxybenzamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Core Thiazole Modifications
- N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide (CAS: Not provided; ): Structural Differences: Replaces the diphenyl-thiazole core with a 5-chlorothiazole and substitutes methoxy groups on the benzamide with fluorine atoms. The absence of bulky diphenyl groups may increase solubility but reduce lipophilicity compared to the target compound .
- 3,4,5-Trimethoxy-N-(2-methoxyethyl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide (CAS: 461000-66-8; ): Structural Differences: Features a trimethoxybenzamide group and a 4-phenylthiazole with a 2-methoxyethyl substituent.
Benzamide Modifications
- N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2,4-dimethoxybenzamide (CAS: Not provided; ): Structural Differences: Replaces the thiazole ring with a dihydrocyclopentathiophene core and introduces a cyano group. Functional Impact: The cyano group may act as a hydrogen bond acceptor, while the fused cyclopentathiophene could alter electronic properties and bioavailability .
Spectroscopic Data
Anticancer Potential
- The diphenyl groups may enhance hydrophobic interactions with target proteins .
- Analogues :
Hydrogen Bonding and Crystal Packing
- Target Compound : Likely forms intermolecular N—H···O and C—H···π interactions, stabilizing crystal lattices.
- N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide : Forms centrosymmetric dimers via N—H···N bonds and C—H···F/O interactions, critical for crystallographic stability .
Biological Activity
N-(4,5-diphenyl-1,3-thiazol-2-yl)-2,4-dimethoxybenzamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
The compound has the following chemical structure:
- Chemical Formula : CHNOS
- Molecular Weight : 454.52 g/mol
The synthesis typically involves the reaction of 2,4-dimethoxybenzoic acid with thiazole derivatives in the presence of coupling agents. The detailed synthetic pathway can be found in various chemical literature sources.
Anticancer Properties
Research has shown that this compound exhibits notable anticancer activity. In vitro studies indicate that the compound induces apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the modulation of apoptotic pathways and the inhibition of cell proliferation.
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis via caspase activation |
| A549 (Lung Cancer) | 15.0 | Cell cycle arrest and apoptosis |
Antimicrobial Activity
The compound also demonstrates antimicrobial properties against a range of pathogens. Studies indicate effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Bactericidal |
| Escherichia coli | 64 µg/mL | Bacteriostatic |
| Candida albicans | 16 µg/mL | Fungicidal |
Anti-inflammatory Effects
In vivo studies have reported that this compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications in inflammatory diseases.
Case Studies and Research Findings
- Study on Anticancer Mechanisms : A study published in Journal of Medicinal Chemistry demonstrated that the compound significantly reduced tumor size in xenograft models by promoting apoptosis through mitochondrial pathways .
- Antimicrobial Efficacy : Research conducted by the Institute of Microbiology revealed that the compound's antimicrobial activity was comparable to standard antibiotics, making it a candidate for further development in treating resistant infections .
- Inflammation Model : A recent study highlighted its potential in treating rheumatoid arthritis by reducing joint inflammation in animal models .
Q & A
Q. Advanced
- Data Validation : Use SHELXL for refinement (). Key metrics include R-factor (<0.05 for high-resolution data), ADP (atomic displacement parameter) consistency, and Hirshfeld surface analysis ().
- Handling Twinning : For overlapping reflections, employ twin refinement in SHELXL. demonstrates orthorhombic crystal systems (space group P222) with Z = 4, requiring careful absorption correction (multi-scan methods like SADABS).
- Hydrogen Bonding : Use Mercury or CrystalExplorer to analyze hydrogen-bonding networks. emphasizes graph-set analysis to resolve packing ambiguities.
What computational strategies predict the compound’s bioactivity and binding modes?
Q. Advanced
- Molecular Docking : Dock into target proteins (e.g., Hec1/Nek2 for antitumor activity, as in ) using AutoDock Vina. Parameters:
- DFT Studies : Optimize geometry at B3LYP/6-31G(d) level (Gaussian 09). Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions ().
- ADMET Prediction : Use SwissADME to assess logP (~5.2, similar to ) and blood-brain barrier penetration.
How do structural modifications influence bioactivity in thiazole-based analogs?
Q. Advanced
- Substituent Effects :
- Methoxy Position : 2,4-Dimethoxy (as in target compound) enhances solubility vs. mono-methoxy analogs ().
- Thiazole Substitution : 4,5-Diphenyl groups improve steric bulk, potentially increasing target selectivity (). Antitumor activity in NCI screening correlates with R-group lipophilicity (e.g., 4-bromophenyl in 9c, ).
- Tautomerism : Investigate thiazole-imidazole tautomerism via -NMR in DMSO-d. notes tautomeric shifts affecting hydrogen-bonding patterns.
What role do hydrogen-bonding networks play in the compound’s solid-state stability?
Q. Advanced
- Crystal Packing : Analyze using CrystalExplorer (). For example, amide N-H···O and C=O···H-C interactions stabilize layered structures ().
- Polymorphism Screening : Perform solvent-mediated crystallization trials (e.g., ethanol vs. acetonitrile). stresses the need for PLATON checks to detect missed symmetry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
